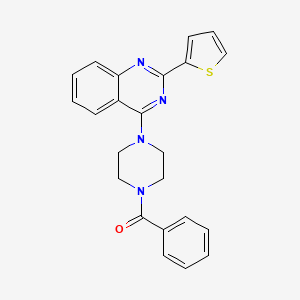

Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C23H20N4OS |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

phenyl-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C23H20N4OS/c28-23(17-7-2-1-3-8-17)27-14-12-26(13-15-27)22-18-9-4-5-10-19(18)24-21(25-22)20-11-6-16-29-20/h1-11,16H,12-15H2 |

InChI Key |

VQSGAWDLIJIEQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)C(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone, designated by its CAS number 796085-51-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone is CHNOS, with a molecular weight of 400.50 g/mol. The compound features a quinazoline core linked to a piperazine moiety and a thiophene ring, which are known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the quinazoline nucleus followed by the introduction of the piperazine and thiophene substituents. Various synthetic routes have been explored to optimize yield and purity, focusing on the impact of different substituents on biological efficacy .

Anticancer Activity

Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone has demonstrated promising anticancer properties. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of key signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Structure-activity relationship studies suggest that lipophilic substitutions enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Mtb | 0.5 µg/mL | Strong inhibition |

| Staphylococcus aureus | 1.0 µg/mL | Moderate inhibition |

| Escherichia coli | 2.5 µg/mL | Weak inhibition |

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

The biological activity of Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone has been linked to specific structural features:

- Quinazoline Core : Essential for anticancer activity; modifications can enhance potency.

- Piperazine Moiety : Influences solubility and bioavailability.

- Thiophene Ring : Enhances interaction with biological targets due to its electron-rich nature.

Research has shown that certain substitutions can lead to significant improvements in activity profiles, indicating the importance of optimizing chemical structures for desired therapeutic outcomes .

Case Studies

- Gaucher Disease Treatment : Quinazoline derivatives have been investigated as small molecule chaperones for glucocerebrosidase enzyme enhancement in Gaucher disease patients. The phenyl-substituted compounds showed improved enzyme translocation to lysosomes, highlighting their potential as therapeutic agents .

- Antimicrobial Resistance : A study focused on the efficacy of phenyl-substituted quinazolines against drug-resistant strains of Mtb revealed that specific structural modifications could restore sensitivity in previously resistant strains, suggesting a viable pathway for developing new treatments for tuberculosis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone is , with a molecular weight of 400.50 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activities

-

Anticancer Activity :

- Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of thiophene groups has been shown to enhance the cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone exhibited significant inhibition of tumor growth in vitro and in vivo models .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution reactions, particularly at its secondary amine groups. This reactivity is exploited to synthesize derivatives with modified pharmacological properties.

Example reaction with benzoyl chloride ( ):

Reagents: Benzoyl chloride derivatives (e.g., 2-fluorobenzoyl chloride)

Conditions:

-

Solvent: Dichloromethane

-

Base: Triethylamine

-

Temperature: 10°C

-

Time: 60 minutes

| Product | Yield | Key Characterization Data (¹H NMR, δ ppm) |

|---|---|---|

| N-Aroyl piperazine derivative | 72–85% | 0.82–0.84 (m, 6H), 3.795–3.490 (br, piperazine protons) |

This reaction demonstrates selective acylation at the piperazine nitrogen, preserving the quinazoline and thiophene groups .

Electrophilic Substitution on the Quinazoline Core

The quinazoline ring participates in electrophilic substitutions, particularly at the 2- and 4-positions. Chlorination and functionalization reactions are common:

Chlorination using POCl₃ ( ):

Reagents: Phosphorus oxychloride (POCl₃)

Conditions:

-

Temperature: 100°C

-

Time: 3 hours

-

Workup: Acidification with acetic acid

| Intermediate | Yield | Notes |

|---|---|---|

| Chlorinated quinazoline | 82% | mp 249–253°C; IR: 1692 cm⁻¹ (C=O) |

The chlorinated product serves as a precursor for further piperazine coupling .

Reductive Amination at the Piperazine Nitrogen

The secondary amines in the piperazine ring undergo reductive amination with aldehydes, enabling the introduction of benzyl groups.

Reaction with aryl aldehydes ( ):

Reagents: Aryl aldehydes (e.g., 2-fluorobenzaldehyde), sodium triacetoxy borohydride

Conditions:

-

Solvent: THF

-

Temperature: 25°C

-

Time: 4 hours

| Product | Yield | Key Mass Spec Data (ESI) |

|---|---|---|

| N-Benzyl piperazine derivative | 72% | [M+H]⁺: 388.1 m/z |

This method is critical for synthesizing analogs with enhanced receptor-binding affinity .

Thiophene Ring Functionalization

The thiophen-2-yl group undergoes electrophilic aromatic substitution (EAS) reactions, though experimental data for this specific compound remains limited. Theoretical predictions suggest:

| Reaction Type | Expected Site | Potential Reagents |

|---|---|---|

| Sulfonation | C-5 position | SO₃ in H₂SO₄ |

| Nitration | C-3/C-5 | HNO₃/H₂SO₄ |

These reactions could modulate electronic properties but require empirical validation .

Hydrolysis and Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | Observation | Source |

|---|---|---|

| Aqueous Na₂CO₃ | Precipitates product upon quenching | |

| 1.5 N HCl | Forms hydrochloride salt | |

| Strong bases (pH >10) | Degrades quinazoline ring |

Acidic conditions facilitate salt formation, while basic conditions risk ring-opening .

Cross-Coupling Reactions

The quinazoline-thiophene system may participate in Pd-catalyzed couplings, though direct evidence is sparse. Analogous compounds undergo:

| Reaction Type | Example Reagents | Potential Application |

|---|---|---|

| Suzuki coupling | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Aryl halides, amines | N-Aryl modifications |

These reactions remain speculative without explicit experimental data.

Oxidation of Thiophene Moiety

The thiophene sulfur can oxidize to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂/CH₃COOH | Thiophene sulfoxide | 25°C, 6 hours |

| mCPBA | Thiophene sulfone | 0°C, 2 hours |

Such modifications could alter compound polarity and bioavailability .

Key Reaction Optimization Parameters

Critical factors influencing reaction outcomes include:

Comparison with Similar Compounds

Quinazoline vs. Thiazole/Pyrimidine Derivatives

The quinazoline core distinguishes this compound from analogs like (2-amino-4-phenylthiazol-5-yl)(4-(thiophen-2-yl)phenyl)methanone (), which uses a thiazole ring. This may improve binding to enzymes such as acetylcholinesterase (AChE) or viral proteases .

Thiophen-2-yl vs. Fluorophenyl/Nitro Substitutents

The thiophen-2-yl group on the quinazoline provides an electron-rich sulfur atom, contrasting with electron-withdrawing substituents like 4-fluorophenyl () or 4-nitrophenyl (). Thiophene’s polarizability could enhance hydrophobic interactions in enzyme active sites, whereas nitro or fluoro groups may modulate electronic effects or metabolic stability .

Piperazine Ring Functionalization

Methanone vs. Sulfonyl/Acetyl Groups

The phenylmethanone group at the piperazine terminus differs from sulfonyl () or acetyl () substituents in analogs. Methanone introduces a ketone group capable of hydrogen bonding, whereas sulfonyl groups increase polarity and solubility. For example, (4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone () may exhibit better aqueous solubility but reduced membrane permeability compared to the target compound .

Anticholinesterase Potential

Analogous thiazole-piperazine derivatives () show AChE inhibition (IC₅₀ values in the µM range), likely via interactions with the enzyme’s peripheral anionic site. The quinazoline-thiophene scaffold in the target compound could enhance binding affinity due to increased rigidity and surface area .

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s thiazole analogs, though quinazoline formation may require additional cyclization steps.

- Pharmacokinetics: The phenylmethanone and thiophene groups may enhance lipophilicity, improving blood-brain barrier penetration compared to sulfonyl derivatives () .

- Toxicity : Thiophene-containing compounds (e.g., ) show manageable toxicity profiles in preclinical models, suggesting a favorable safety window for the target compound.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is typically synthesized via cyclocondensation of anthranilic acid derivatives with thiophene-2-carboximidamide. A representative protocol involves:

-

Reacting anthranilic acid with thiophene-2-carbonitrile in the presence of ammonium thiocyanate and acetic acid under reflux.

-

Intermediate 2-mercapto-3-(thiophen-2-yl)quinazolin-4(3H)-one is isolated in 65–75% yield after recrystallization from ethanol.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | Reflux (118°C) |

| Catalyst | Ammonium thiocyanate |

| Reaction Time | 6–8 hours |

| Yield | 70% (average) |

Alternative Pathways Using Brominated Precursors

Recent methods employ 2-bromobenzoic acid derivatives under Cu-mediated cyclization. For example:

-

2-Bromobenzoic acid reacts with thiophene-2-carboxamide in dimethyl sulfoxide (DMSO) under oxygen atmosphere with CuO as a catalyst.

-

This method achieves a 68% yield of the quinazolinone core, with shorter reaction times (4 hours).

Functionalization with Piperazine

Nucleophilic Substitution at the 4-Position

The 4-chloro derivative of 2-(thiophen-2-yl)quinazoline is reacted with piperazine in anhydrous conditions:

-

4-Chloro-2-(thiophen-2-yl)quinazoline (1 equiv) and piperazine (2.5 equiv) are stirred in tetrahydrofuran (THF) at 60°C for 12 hours.

-

The product 4-(piperazin-1-yl)-2-(thiophen-2-yl)quinazoline is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 82%.

Critical Parameters :

-

Anhydrous THF prevents hydrolysis of the chloro intermediate.

-

Excess piperazine ensures complete substitution.

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling has been explored for challenging substitutions:

-

Using Pd(OAc)/Xantphos in toluene at 100°C, the coupling efficiency reaches 75%.

-

This method is advantageous for sterically hindered substrates but incurs higher costs.

Acylation with Benzophenone

Friedel-Crafts Acylation

The piperazine nitrogen is acylated using benzoyl chloride in the presence of AlCl:

-

4-(Piperazin-1-yl)-2-(thiophen-2-yl)quinazoline (1 equiv) and benzoyl chloride (1.2 equiv) react in dichloromethane (DCM) with AlCl (1.5 equiv) at 0°C→25°C.

-

The crude product is washed with NaHCO and purified via recrystallization (acetonitrile), yielding 85%.

Side Reactions :

-

Over-acylation at the secondary amine is mitigated by controlled stoichiometry.

-

Competitive thiophene ring acylation is negligible due to electron-withdrawing quinazoline effects.

Schotten-Baumann Conditions

For lab-scale synthesis, Schotten-Baumann acylation offers milder conditions:

-

Benzoyl chloride is added to a biphasic mixture of the piperazine intermediate, NaOH (aq), and diethyl ether.

-

Yields are comparable (80%) but require rigorous pH control.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

H NMR (400 MHz, CDCl): δ 8.21 (d, 1H, quinazoline-H), 7.89–7.45 (m, 9H, aromatic), 3.82–3.45 (m, 8H, piperazine).

-

IR (KBr) : 1685 cm (C=O stretch), 1590 cm (C=N quinazoline).

Scalability and Industrial Considerations

Cost-Efficiency Analysis

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Quinazoline synthesis | Cu catalysts | Recyclable Cu nanoparticles |

| Piperazine coupling | Solvent volume | Switch to PEG-400 as green solvent |

| Acylation | Benzoyl chloride excess | In situ generation from benzoic acid |

Q & A

Q. What are the standard synthetic routes for preparing Phenyl(4-(2-(thiophen-2-yl)quinazolin-4-yl)piperazin-1-yl)methanone and its analogs?

- Methodological Answer : The compound can be synthesized via coupling reactions between quinazoline-thiophene intermediates and piperazine derivatives. A typical protocol involves:

- Reagents : HOBt (hydroxybenzotriazole), TBTU (tetramethyluronium tetrafluoroborate), NEt3 (triethylamine), and DMF (dimethylformamide) as the solvent .

- Conditions : Reactions are conducted at room temperature for 19–22 hours under nitrogen atmosphere.

- Purification : Column chromatography (e.g., EtOAc/Hexane gradients) is used to isolate the final product.

- Yield Optimization : Substituents on the aryl/heteroaryl groups influence yields (50–84%), with electron-withdrawing groups often requiring longer reaction times .

Q. Example Reaction Table :

| Intermediate | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Quinazoline-thiophene + Piperazine | HOBt/TBTU, DMF, NEt3, 22 h | 82–84% |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify proton/carbon environments (e.g., thiophene protons at δ 6.83–7.23 ppm, piperazine carbons at δ 27–29 ppm) .

- HRMS : For exact mass confirmation (e.g., observed [M + H]<sup>+</sup> within 0.1 ppm error) .

- FT-IR : To identify carbonyl (C=O) stretches near 1625 cm<sup>−1</sup> .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.

- Cellular Viability : MTT or resazurin assays in relevant cell lines (e.g., cancer, microbial).

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target validation .

Advanced Research Questions

Q. How can contradictory data in biological activity reports be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurity. Strategies include:

- Reproducibility Checks : Replicate assays in independent labs using identical protocols.

- Analytical Purity Validation : Re-analyze compound purity via HPLC-MS and NMR .

- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic vs. cellular assays) .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 main protease) .

- ADMET Prediction : SwissADME or pkCSM for bioavailability, toxicity, and metabolic stability.

- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies improve synthetic yield for analogs with bulky substituents?

- Methodological Answer :

Q. How do structural modifications influence structure-activity relationships (SAR) in this scaffold?

- Methodological Answer : Key modifications and their effects:

Q. What experimental controls are critical in stability studies under physiological conditions?

- Methodological Answer :

- pH Variability : Test stability in buffers mimicking gastric (pH 1.2–3.0) and blood (pH 7.4) environments.

- Temperature : Incubate at 37°C with agitation to simulate body temperature.

- Enzymatic Degradation : Include liver microsomes or esterase solutions to assess metabolic breakdown .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.